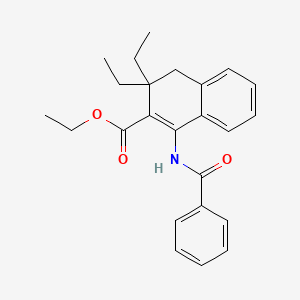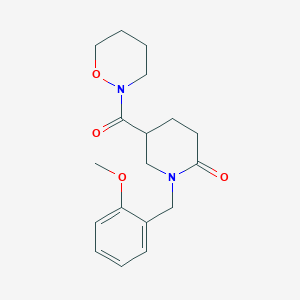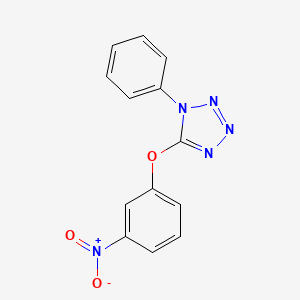![molecular formula C22H26N2O3 B5016914 N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5016914.png)
N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as BMPEA and belongs to the class of amphetamine analogs.
作用機序
BMPEA acts as a sympathomimetic agent by increasing the release of norepinephrine and dopamine in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels of these neurotransmitters in the synaptic cleft. This leads to increased stimulation of the adrenergic receptors, which results in increased metabolic rate, decreased appetite, and improved cognitive function.
Biochemical and Physiological Effects:
BMPEA has been found to have various biochemical and physiological effects. It has been found to increase metabolic rate, leading to weight loss. It has also been found to decrease appetite, which can lead to further weight loss. BMPEA has been found to improve cognitive function and memory, which can be beneficial for individuals with cognitive impairments. However, BMPEA can also have adverse effects, including increased heart rate and blood pressure, which can be dangerous for individuals with cardiovascular disease.
実験室実験の利点と制限
BMPEA has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. However, BMPEA also has limitations for lab experiments. Its effects can vary depending on the dosage and route of administration, and its safety profiles are not well established.
将来の方向性
There are several future directions for the study of BMPEA. One area of research is the potential use of BMPEA as a weight loss supplement. Further studies are needed to determine the safety and efficacy of BMPEA for this purpose. Another area of research is the potential use of BMPEA as a cognitive enhancer. Further studies are needed to determine the mechanisms of action and safety profiles of BMPEA for this purpose. Additionally, further studies are needed to determine the optimal dosage and route of administration of BMPEA for various therapeutic applications.
合成法
BMPEA can be synthesized using various methods, including reductive amination, Leuckart-Wallach reaction, and reductive coupling. In the reductive amination method, benzaldehyde and 4-methoxyphenylacetone are reacted with piperidine and sodium cyanoborohydride to produce BMPEA. The Leuckart-Wallach reaction involves the reaction of benzylamine and 4-methoxyphenylacetyl chloride with piperidine and formic acid to form BMPEA. The reductive coupling method involves the reaction of benzyl chloride and 4-methoxyphenylacetonitrile with piperidine and lithium aluminum hydride to produce BMPEA.
科学的研究の応用
BMPEA has been studied extensively for its potential therapeutic applications. It has been found to have an affinity for the adrenergic receptors, which are involved in the regulation of various physiological processes, including blood pressure, heart rate, and metabolism. BMPEA has been studied for its potential use as a weight loss supplement, as it has been found to increase metabolic rate and decrease appetite. It has also been studied for its potential use as a cognitive enhancer, as it has been found to improve cognitive function and memory.
特性
IUPAC Name |
N-benzyl-1-[2-(4-methoxyphenyl)ethyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-27-20-10-7-17(8-11-20)13-14-24-16-19(9-12-21(24)25)22(26)23-15-18-5-3-2-4-6-18/h2-8,10-11,19H,9,12-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJRHNVCMUMHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CC(CCC2=O)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]ethyl}acetamide](/img/structure/B5016840.png)

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-5-(4-morpholinylmethyl)-3-isoxazolecarboxamide](/img/structure/B5016860.png)
![4-({2-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5016866.png)
![5-{4-[2-(2,6-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5016869.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5016880.png)


![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B5016894.png)

![2-[(5-methoxy-1H-benzimidazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5016908.png)

![N-({[6-(acetylamino)-1,3-benzothiazol-2-yl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B5016915.png)
![2-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexanone](/img/structure/B5016917.png)